molecular formula C18H20ClN5O B280103 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B280103
M. Wt: 357.8 g/mol
InChI Key: AVFGOPSSGWTPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is known to have a unique mechanism of action that makes it an interesting candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to a decrease in the proliferation of cancer cells, making the compound a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. These effects make it an interesting candidate for further investigation in a variety of biomedical research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in lab experiments is its unique mechanism of action. This compound has the potential to be a powerful tool for studying the growth and proliferation of cancer cells, as well as for investigating the role of certain enzymes in cell growth and division. However, there are also limitations to using this compound in lab experiments. For example, the synthesis method is complex and requires specialized equipment and expertise, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are many potential future directions for research involving N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide. Some possible areas of investigation include:
- Further exploration of the compound's anti-cancer properties and its potential as a cancer treatment.
- Investigation of the compound's anti-inflammatory and antioxidant effects, and its potential for use in treating a variety of inflammatory and oxidative stress-related conditions.
- Exploration of the compound's mechanism of action and its potential for use as a tool for studying cell growth and division.
- Investigation of the compound's potential for use in combination with other drugs or therapies to enhance their efficacy.
Conclusion:
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has a unique mechanism of action that makes it an interesting candidate for further investigation, particularly in the areas of cancer research, anti-inflammatory and antioxidant research, and cell growth and division research. While there are some limitations to using this compound in lab experiments, its potential benefits make it an exciting area of study for the future.

Synthesis Methods

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires careful attention to detail.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment.

properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H20ClN5O/c1-11-15(10-23(4)21-11)18(25)20-17-12(2)22-24(13(17)3)9-14-7-5-6-8-16(14)19/h5-8,10H,9H2,1-4H3,(H,20,25)

InChI Key

AVFGOPSSGWTPER-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CN(N=C3C)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CN(N=C3C)C

Origin of Product

United States

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